Etofenamate

Description

Etofenamate is used to treat muscle and joint paint. It is a non-steroidal anti-inflammatory drug (NSAID).

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

structure

Structure

3D Structure

Propriétés

IUPAC Name |

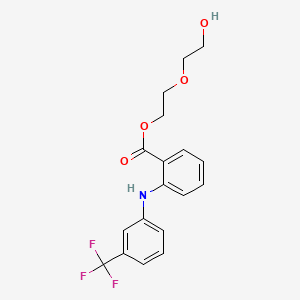

2-(2-hydroxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILVEPYQJIOVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045448 | |

| Record name | Etofenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30544-47-9 | |

| Record name | Etofenamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30544-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofenamate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofenamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etofenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etofenamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFENAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZF0XM66JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etofenamate's Mechanism of Action on Cyclooxygenase-1 vs. Cyclooxygenase-2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofenamate, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. This technical guide provides a detailed examination of the mechanism of action of this compound with a focus on its activity towards the two main isoforms of cyclooxygenase: COX-1 and COX-2. While it is established that this compound is a non-selective inhibitor of both isoforms, this guide will delve into the nuances of this interaction, the broader anti-inflammatory profile of the drug, and the experimental methodologies employed to characterize its activity.

Introduction to this compound and the Cyclooxygenase Enzymes

This compound is a potent, non-steroidal anti-inflammatory agent used topically for the management of musculoskeletal pain and inflammation.[1] Its mechanism of action is centered on the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of pain, inflammation, and fever.[2]

The two primary isoforms of the COX enzyme, COX-1 and COX-2, play distinct physiological and pathophysiological roles.

-

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological processes, including gastrointestinal mucosal protection, platelet aggregation, and renal blood flow.[2][3]

-

COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[3] Its activation leads to the production of prostaglandins that mediate inflammation and pain.[4]

The relative inhibition of COX-1 and COX-2 by an NSAID determines its efficacy and side-effect profile. While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, concurrent inhibition of COX-1 can lead to adverse effects such as gastrointestinal irritation and bleeding.[4]

This compound's Interaction with COX-1 and COX-2

This compound is classified as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[5] This non-selective action is a characteristic feature of many traditional NSAIDs. The inhibition of prostaglandin synthesis by this compound is a key contributor to its anti-inflammatory and analgesic properties.[1]

Quantitative Analysis of COX-1 and COX-2 Inhibition

A thorough review of the available scientific literature did not yield specific IC50 values for this compound's inhibition of COX-1 and COX-2. The IC50 value, or the half-maximal inhibitory concentration, is a critical parameter for quantifying the potency of an inhibitor. The ratio of IC50 values for COX-1 to COX-2 is used to determine the selectivity of an NSAID.

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Ibuprofen | 12 | 80 | 0.15 | [6][7] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [6][7] |

| Celecoxib | 82 | 6.8 | 12 | [6][7] |

| Meloxicam | 37 | 6.1 | 6.1 | [6][7] |

| Piroxicam | 47 | 25 | 1.9 | [6][7] |

Table 1: Comparative IC50 values and COX-1/COX-2 selectivity ratios for various NSAIDs as determined in human peripheral monocytes.[6][7]

Broader Anti-inflammatory Mechanisms

Beyond its action on cyclooxygenases, this compound has been reported to exhibit a broader spectrum of anti-inflammatory activity. Unlike many other NSAIDs that exclusively inhibit cyclooxygenase, this compound may also inhibit lipoxygenase, an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.[1] Furthermore, some studies suggest that this compound may act on other inflammatory pathways, including the inhibition of histamine release and antagonism of bradykinin and serotonin.[1]

Prostaglandin Synthesis Pathway and this compound's Point of Intervention

The primary mechanism of action of this compound involves the blockade of the cyclooxygenase pathway of arachidonic acid metabolism. The following diagram illustrates this pathway and the inhibitory role of this compound.

Experimental Protocols for Determining COX-1 and COX-2 Inhibition

The determination of the inhibitory activity of NSAIDs on COX-1 and COX-2 is typically performed using in vitro assays. These assays are crucial for characterizing the potency and selectivity of new and existing drugs. Below are detailed methodologies for common experimental protocols.

In Vitro Cyclooxygenase (COX) Inhibition Assay Using Purified Enzymes

This method directly measures the inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Method for detection of prostaglandin production (e.g., ELISA for PGE2, radioimmunoassay, or LC-MS/MS)

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer.

-

Incubation with Inhibitor: In a multi-well plate, combine the reaction buffer, heme, and the respective COX enzyme. Add various concentrations of the test compound (this compound) to the wells. A vehicle control (solvent only) must be included. Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for the binding of the inhibitor to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), terminate the reaction by adding a stop solution (e.g., a strong acid).

-

Quantification of Prostaglandin Production: Measure the concentration of a specific prostaglandin (e.g., PGE2) in each well using a suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each COX isoform.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it utilizes whole blood, which contains both COX-1 (in platelets) and inducible COX-2 (in monocytes).[3]

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers, collected in heparinized tubes.

-

Lipopolysaccharide (LPS) to induce COX-2 expression.

-

Test compound (this compound).

-

Calcium ionophore (e.g., A23187) to stimulate prostaglandin and thromboxane production.

-

ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

Procedure for COX-1 Activity (Platelet-derived TXB2):

-

Aliquot whole blood into tubes containing various concentrations of the test compound.

-

Incubate for a specified time (e.g., 1 hour) at 37°C to allow for drug-enzyme interaction.

-

Induce clotting by adding a calcium ionophore or by allowing the blood to clot naturally. This stimulates platelets to produce Thromboxane A2 (TXA2), which is rapidly converted to the stable metabolite TXB2.

-

After incubation, centrifuge the samples to separate the serum.

-

Measure the concentration of TXB2 in the serum using an ELISA kit.

Procedure for COX-2 Activity (LPS-induced PGE2):

-

Aliquot whole blood into tubes.

-

Add LPS to each tube to induce the expression of COX-2 in monocytes.

-

Incubate for a prolonged period (e.g., 24 hours) at 37°C.

-

Add various concentrations of the test compound and incubate for a short period.

-

Add a calcium ionophore to stimulate PGE2 production from the LPS-treated cells.

-

Centrifuge to separate the plasma.

-

Measure the PGE2 concentration in the plasma using an ELISA kit.

Data Analysis: Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production at each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-1/COX-2 selectivity ratio.

Conclusion

References

- 1. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 3. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pedworld.ch [pedworld.ch]

An In-depth Technical Guide to the Physicochemical Properties of Etofenamate for Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofenamate, a non-steroidal anti-inflammatory drug (NSAID) derived from flufenamic acid, is widely utilized for the topical treatment of musculoskeletal disorders, joint pain, and soft tissue injuries.[1][2][3] Its efficacy is rooted in its ability to inhibit key enzymes in the inflammatory cascade.[4] The success of this compound, particularly in topical formulations, is intrinsically linked to its unique physicochemical properties. Its synthesis was specifically tailored to create a molecule with high lipophilicity and excellent skin penetration capabilities, while minimizing systemic exposure and associated side effects.[2][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering quantitative data, detailed experimental methodologies, and visual representations of its mechanism and characterization workflow. This information is critical for formulation scientists and drug development professionals aiming to optimize existing drug delivery systems or develop novel formulations.

Core Physicochemical Properties

The formulation of an active pharmaceutical ingredient (API) like this compound is fundamentally guided by its intrinsic physical and chemical characteristics. This compound is a pale yellow, viscous oil at room temperature, a property that distinguishes it from many solid APIs and influences formulation strategies.[5][6]

General Properties

The general physicochemical properties of this compound are summarized in Table 1. These parameters are essential for the identification, characterization, and processing of the drug substance.

Table 1: Summary of General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | 2-[[3-(Trifluoromethyl)phenyl]amino]benzoic acid 2-(2-hydroxyethoxy)ethyl ester | [7][6][8] |

| Molecular Formula | C₁₈H₁₈F₃NO₄ | [7][5][9][10] |

| Molecular Weight | 369.33 g/mol | [3][5][9][10] |

| Appearance | Light yellow to yellow viscous oil | [5][6][11] |

| Melting Point | 25 °C | [5][9][10] |

| Boiling Point | 130-135 °C at 0.001 mmHg 451.1 ± 45.0 °C at 760 mmHg | [5][10] [9] |

| Density | ~1.3 g/cm³ | [3][9] |

| Refractive Index | nD25 1.564 | [5][6][10] |

| pKa (Predicted) | 14.32 ± 0.10 | [5] |

| LogP (Octanol/Water) | 4.14 (Experimental)4.7 (Computed) |[7] |

Solubility Profile

The solubility of an API is a critical determinant of its formulation design, dissolution characteristics, and bioavailability. This compound's high lipophilicity (LogP > 4) and ester/ether structure result in it being practically insoluble in water but highly soluble in various organic solvents and oils.[2][5] This profile is highly advantageous for developing topical formulations, such as gels, creams, and microemulsions, where partitioning into the lipid-rich stratum corneum is required for skin permeation.[12][13] The detailed solubility data is presented in Table 2.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

|---|---|---|

| Water | Practically insoluble (0.16 mg/100 mL at 22 °C) | [5][6] |

| Aqueous Buffer (PBS, pH 7.2) | ~0.1 mg/mL (in a 1:5 ethanol:PBS solution) | [11] |

| Ethanol | Miscible; ~50 mg/mL; 253.11 mg/mL | [5][11][14][15] |

| Dimethyl Sulfoxide (DMSO) | ~40 mg/mL | [11] |

| Dimethyl Formamide (DMF) | ~40 mg/mL | [11] |

| Ethyl Acetate | Miscible | [5][10] |

| Transcutol HP | 243.12 mg/mL | [14][15] |

| Oleic Acid | 134.55 mg/mL | [14][15] |

| Other Solvents | Soluble in lower alcohols, acetone, chloroform, ether, benzene |[6] |

Stability and Polymorphism

Stability: this compound exhibits sensitivity to several environmental factors. It is noted to be light-sensitive and thermolabile at high temperatures (180 °C).[5][6] Forced degradation studies have confirmed its susceptibility to degradation under acidic, basic, oxidative (peroxide), and thermal stress conditions.[8][16] The primary degradation pathways involve the hydrolysis of the ester linkage.[8][16] This instability underscores the need for careful selection of excipients, control of pH, and appropriate packaging (e.g., light-protective containers) during formulation development and storage.[8] However, when incorporated into optimized formulations like microemulsions or solid lipid nanoparticles, this compound has demonstrated good stability for extended periods (e.g., 12 months) at refrigerated and room temperatures.[14][15][17]

Polymorphism: Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, which can significantly impact properties like solubility and stability.[18] As this compound exists as a viscous liquid at ambient temperatures, polymorphism is not a relevant consideration for the pure API under normal handling and storage conditions.[5][8] This simplifies the formulation process by eliminating the risk of polymorphic transitions that can affect the performance of solid dosage forms. It is worth noting, however, that other related fenamate drugs, such as mefenamic acid, which are solids, do exhibit polymorphism.[19]

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible characterization of an API is a cornerstone of robust formulation development.[20] The following section details the methodologies for determining the key physicochemical properties of this compound.

Solubility Determination (Equilibrium Method)

This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, buffer, ethanol, oil) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C and/or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at high speed (e.g., 13,000 rpm for 30 min) to separate the undissolved API from the saturated supernatant.[15]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary with a suitable solvent.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[14][17] The solubility is then calculated based on the measured concentration and the dilution factor.

Stability-Indicating RP-HPLC Method (Forced Degradation)

This protocol outlines a method to assess the stability of this compound under various stress conditions, as mandated by ICH guidelines.[8][16]

-

Chromatographic System:

-

Column: C18 (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Phosphate buffer (pH 6.0) and methanol in a 20:80 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detector: Photodiode Array (PDA) detector set at 286 nm.

-

Temperature: Ambient.

-

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Dissolve this compound in an appropriate solvent and treat with an acid solution (e.g., 0.1 N HCl). Heat the solution (e.g., at 80 °C) for a specified time, then neutralize.

-

Base Hydrolysis: Treat the this compound solution with a basic solution (e.g., 0.1 N NaOH) at room temperature for a specified duration, then neutralize.

-

Oxidative Degradation: Treat the this compound solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid or liquid API to dry heat in a calibrated oven (e.g., 70 °C for 72 hours).[8]

-

Photodegradation: Expose the this compound solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.

-

-

Analysis: Inject the stressed samples into the HPLC system. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak, allowing for accurate quantification of the remaining API.[8][16]

Determination of Lipophilicity (logP) and pKa

While traditional methods like shake-flask for logP and potentiometric titration for pKa exist, modern chromatographic techniques are often preferred for their speed, low sample consumption, and tolerance for impurities.[21]

-

RP-HPLC for logP/pKa: The pKa can be determined by measuring the retention time of this compound on a reverse-phase column using a series of isocratic mobile phases with varying pH values. A plot of retention time versus pH reveals an inflection point corresponding to the pKa. Similarly, lipophilicity (logP) can be estimated by correlating the retention factor (k') of this compound with that of a series of standard compounds with known logP values under specific isocratic RP-HPLC conditions.[21]

Visualizations: Pathways and Workflows

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

This compound exerts its anti-inflammatory effect by acting on multiple points within the arachidonic acid metabolic pathway. Unlike many NSAIDs that only inhibit cyclooxygenase (COX), this compound also inhibits the lipoxygenase (LOX) pathway.[2][11] This dual inhibition prevents the synthesis of both pro-inflammatory prostaglandins and leukotrienes, contributing to its potent therapeutic activity.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound CAS#: 30544-47-9 [m.chemicalbook.com]

- 6. This compound [drugfuture.com]

- 7. This compound | C18H18F3NO4 | CID 35375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemigran.com [chemigran.com]

- 10. 30544-47-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. Increased Therapeutic Efficacy of SLN Containing this compound and Ibuprofen in Topical Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmtech.com [pharmtech.com]

- 19. researchgate.net [researchgate.net]

- 20. labinsights.nl [labinsights.nl]

- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

Etofenamate: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofenamate, a non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic and anti-inflammatory properties, particularly in topical formulations for the treatment of musculoskeletal pain and inflammation.[1] Its efficacy is rooted in the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[1] The chemical structure of this compound, 2-(2-hydroxyethoxy)ethyl N-(α,α,α-trifluoro-m-tolyl)anthranilate, confers a lipophilic nature that enhances its penetration through the skin, making it well-suited for localized therapy.[2] This technical guide provides an in-depth overview of the synthesis and purification methods for high-purity this compound, drawing from established methodologies.

Synthesis of this compound

The primary route for this compound synthesis involves the esterification of flufenamic acid with diethylene glycol.[3][4][5] This process is typically carried out in a non-protic organic solvent in the presence of an activating agent.

General Reaction Scheme

The fundamental reaction for the synthesis of this compound is as follows:

Flufenamic Acid + Diethylene Glycol → this compound

This esterification is facilitated by an activating agent that reacts with the carboxylic acid group of flufenamic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of diethylene glycol.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols for Synthesis

Several variations of the synthesis protocol exist, primarily differing in the choice of activating agent and solvent. The progress of the reaction is typically monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting materials.[3][4][5]

Protocol 1: Using Trimethylchlorosilane (TMS) in Toluene [3][4]

-

Reaction Setup: Add 281.5 g of flufenamic acid to 1000 g of toluene in a suitable reaction vessel.

-

Cooling and Activation: Stir the mixture and cool to 10°C. Add 217.5 g of trimethylchlorosilane and continue stirring at this temperature for 1 hour.

-

Esterification: Add 1062 g of diethylene glycol and raise the temperature to 30°C. Maintain the reaction for 5 hours.

-

Hydrolysis: After completion of the reaction (monitored by TLC/HPLC), add 800 g of 10% dilute hydrochloric acid and stir at 30-40°C for 1 hour to hydrolyze the intermediate.

Protocol 2: Using Tert-butyldimethylsilyl chloride (TBDMS) in Toluene [3]

-

Reaction Setup: Add 281.5 g of flufenamic acid to 1000 g of toluene.

-

Cooling and Activation: Stir and cool to 10°C. Add 331.6 g of tert-butyldimethylsilyl chloride and continue stirring at 20°C for 1 hour.

-

Esterification: Add 1592 g of diethylene glycol and heat to 40°C for 5 hours.

-

Hydrolysis: Upon reaction completion, add 900 g of 10% dilute hydrochloric acid and stir at 30-40°C for 1 hour.

Protocol 3: Using p-Toluenesulfonyl chloride (TsCl) in DMF [3]

-

Reaction Setup: Add 281.5 g of flufenamic acid to 1200 g of N,N-Dimethylformamide (DMF).

-

Cooling and Activation: Stir and cool to 10°C. Add 381.5 g of p-toluenesulfonyl chloride and maintain stirring at 20°C for 1 hour.

-

Esterification: Add 1062 g of diethylene glycol and heat to 40°C for 5 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure at 50-60°C. Add 800 g of 10% dilute hydrochloric acid and stir at 30-40°C for 2 hours.

Quantitative Data for Synthesis Protocols

| Parameter | Protocol 1 (TMS/Toluene) | Protocol 2 (TBDMS/Toluene) | Protocol 3 (TsCl/DMF) |

| Flufenamic Acid (g) | 281.5 | 281.5 | 281.5 |

| Solvent | Toluene (1000 g) | Toluene (1000 g) | DMF (1200 g) |

| Activating Agent | Trimethylchlorosilane (217.5 g) | Tert-butyldimethylsilyl chloride (331.6 g) | p-Toluenesulfonyl chloride (381.5 g) |

| Diethylene Glycol (g) | 1062 | 1592 | 1062 |

| Activation Temperature (°C) | 10 | 20 | 20 |

| Esterification Temperature (°C) | 30 | 40 | 40 |

| Reaction Time (hours) | 5 | 5 | 5 |

| Hydrolysis | 10% HCl (800 g), 1 hr | 10% HCl (900 g), 1 hr | 10% HCl (800 g), 2 hrs |

| Yield | 89.2%[4] | Not specified | Not specified |

| Purity | >99%[4] | Not specified | Not specified |

Purification of this compound

Following synthesis and hydrolysis, a series of purification steps are necessary to obtain high-purity this compound suitable for pharmaceutical use.[4][5] The general approach involves liquid-liquid extraction and subsequent purification of the organic phase. For very high purity, molecular distillation can also be employed.[2]

Purification Workflow Diagram

Caption: General workflow for the purification of this compound.

Detailed Experimental Protocol for Purification

This protocol is a generalized procedure based on common steps described in the literature.[3][4][5]

-

Cooling and pH Adjustment: Cool the reaction mixture to approximately 10°C. Adjust the pH of the system to around 9-10 with sodium carbonate. This step neutralizes any remaining acid and facilitates the separation of the organic layer.

-

Extraction: If the reaction solvent is water-miscible (like DMF), extract the mixture with a water-insoluble organic solvent such as toluene. The extraction may need to be performed multiple times to ensure a good yield. If the reaction was carried out in a water-insoluble solvent like toluene, the layers can be separated directly after pH adjustment.

-

Washing: Wash the combined organic layers with pure water multiple times (e.g., five times with 1000 g of pure water) to remove any water-soluble impurities.

-

Decolorization: Add an appropriate amount of activated carbon to the organic layer to decolorize the solution.

-

Filtration: Filter the mixture to remove the activated carbon and any other solid impurities, resulting in a clear, colorless liquid.

-

Concentration: Concentrate the filtrate under reduced pressure at a temperature of 50-80°C to remove the solvent. Applying a high vacuum (e.g., <-0.095MPa) helps in removing residual solvent.[4]

-

Final Product: The resulting product is high-purity this compound.

Analytical Characterization

The purity of the final this compound product is typically assessed using HPLC, with conditions often referencing the European Pharmacopoeia (EP).[4][5] Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic stress conditions can be performed to develop and validate a stability-indicating HPLC method.[6]

Conclusion

The synthesis of this compound is a well-established process involving the esterification of flufenamic acid with diethylene glycol. The choice of activating agent and solvent can be varied to optimize the reaction conditions. The purification process, which includes extraction, washing, and decolorization, is crucial for obtaining a high-purity final product suitable for pharmaceutical applications. The methodologies outlined in this guide provide a comprehensive overview for researchers and professionals involved in the development and manufacturing of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. [On the chemistry of this compound, a novel anti-inflammatory agent from the series of N-arylanthranilic acid derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation method for high purity this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102531940B - Preparation method for high purity this compound - Google Patents [patents.google.com]

- 5. CN102531940A - Preparation method for high purity this compound - Google Patents [patents.google.com]

- 6. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Anti-inflammatory Activity of Etofenamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate group. It is structurally an ester of flufenamic acid and is primarily used topically for the management of musculoskeletal pain and inflammation. Its anti-inflammatory effects are attributed to its ability to modulate key inflammatory pathways. This technical guide provides an in-depth overview of the in-vitro anti-inflammatory activity of this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. This compound is partially hydrolyzed to its active metabolite, flufenamic acid, in tissues, and therefore the activities of both compounds are relevant to its overall pharmacological profile.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting key enzymes involved in the inflammatory cascade, reducing the production of pro-inflammatory mediators, and modulating cellular inflammatory responses.

Inhibition of Prostaglandin and Leukotriene Synthesis

A primary mechanism of action for this compound and its active metabolite, flufenamic acid, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX-1 and COX-2, this compound effectively reduces the production of these pro-inflammatory molecules.

Furthermore, this compound has been shown to inhibit the lipoxygenase (LOX) pathway, thereby reducing the synthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that contribute to neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction.

Modulation of Inflammatory Cytokines

This compound and other fenamates have been observed to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a central role in amplifying and perpetuating the inflammatory response. The inhibition of these key signaling molecules contributes significantly to the anti-inflammatory properties of this compound.

Interference with Cellular Inflammatory Events

Beyond enzymatic inhibition, this compound can also modulate the activity of inflammatory cells. It has been reported to inhibit the migration of neutrophils, which are key cellular players in the acute inflammatory response. By reducing neutrophil infiltration at the site of inflammation, this compound can help to limit tissue damage.

Quantitative Analysis of In-Vitro Activity

The following table summarizes the available quantitative data on the in-vitro anti-inflammatory activity of this compound and its active metabolite, flufenamic acid.

| Target/Assay | Compound | IC50 / Activity | Source |

| Enzyme Inhibition | |||

| Cyclooxygenase-1 (COX-1) | Flufenamic Acid | 15.3 µM - 25.3 µM | |

| Cyclooxygenase-2 (COX-2) | Flufenamic Acid | 5.0 µM - 17.6 µM | |

| 5-Lipoxygenase (5-LOX) | This compound | 53 µM | |

| 5-Lipoxygenase (5-LOX) | Flufenamic Acid Derivatives | 0.6 µM - 8.5 µM | |

| Cellular Assays | |||

| Prostaglandin E2 (PGE2) Production | This compound & Flufenamic Acid | Dose-dependent inhibition (1-30 µM) | |

| Nitric Oxide (NO) Scavenging | Flufenamic Acid Derivatives | IC50: 0.238 x 10^6 µM - 0.477 x 10^6 µM |

Note: Data for direct inhibition of TNF-α and IL-6 by this compound or flufenamic acid with specific IC50 values were not available in the reviewed literature. However, fenamates as a class are known to reduce the production of these cytokines.

Signaling Pathway Modulation

Arachidonic Acid Cascade

This compound and flufenamic acid interfere with the metabolism of arachidonic acid, a key precursor for pro-inflammatory lipid mediators. The following diagram illustrates the points of inhibition within this pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of gene transcription for many pro-inflammatory mediators. Flufenamic acid has been shown to inhibit the activation of NF-κB. Evidence suggests that this inhibition occurs through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, flufenamic acid prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used to characterize the anti-inflammatory activity of this compound.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The COX enzyme converts a substrate (e.g., arachidonic acid) into prostaglandin H2 (PGH2). The inhibitory activity is measured by quantifying the reduction in the production of a stable downstream prostaglandin, such as PGE2, in the presence of the test compound.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound or Flufenamic Acid (test compound)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Terminating solution (e.g., 2M HCl)

-

PGE2 ELISA kit

-

Microplate reader

Workflow:

Procedure:

-

Prepare the reaction mixture containing reaction buffer and cofactors.

-

Add the COX enzyme (COX-1 or COX-2) to the reaction mixture.

-

Add various concentrations of the test compound (this compound or flufenamic acid) or vehicle control to the wells of a microplate.

-

Pre-incubate the enzyme and test compound mixture.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Incubate for a defined period at a specific temperature (e.g., 37°C for 10-15 minutes).

-

Stop the reaction by adding a terminating solution.

-

Measure the concentration of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of lipoxygenase.

Principle: Lipoxygenase catalyzes the hydroperoxidation of fatty acids. The formation of the conjugated diene hydroperoxide product can be monitored spectrophotometrically by the increase in absorbance at 234 nm.

Materials:

-

Soybean lipoxygenase (or other purified LOX)

-

Linoleic acid or arachidonic acid (substrate)

-

This compound (test compound)

-

Buffer (e.g., 0.1 M borate buffer, pH 9.0)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of the test compound (this compound) at various concentrations.

-

In a quartz cuvette, mix the buffer, lipoxygenase enzyme solution, and the test compound or vehicle control.

-

Incubate the mixture for a short period (e.g., 5 minutes at room temperature).

-

Initiate the reaction by adding the substrate (linoleic or arachidonic acid).

-

Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer in kinetic mode.

-

The rate of the reaction is determined from the initial linear portion of the absorbance curve.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cytokine Production Inhibition Assay (ELISA)

This assay quantifies the inhibitory effect of a test compound on the production of pro-inflammatory cytokines by immune cells.

Principle: Immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or macrophage-like cell lines like RAW 264.7) are stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS]) to produce cytokines. The amount of cytokine released into the cell culture supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) in the presence and absence of the test compound.

Materials:

-

Immune cells (e.g., PBMCs, RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound or Flufenamic Acid (test compound)

-

Cytokine-specific ELISA kits (e.g., for TNF-α, IL-6)

-

Microplate reader

Procedure:

-

Seed the immune cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS to induce cytokine production.

-

Incubate the cells for a sufficient period to allow for cytokine secretion (e.g., 18-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of the target cytokine (e.g., TNF-α or IL-6) in the supernatants using a specific ELISA kit following the manufacturer's protocol.

-

Calculate the percentage of cytokine inhibition for each concentration of the test compound and determine the IC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a test compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Principle: The assay is typically performed using a Boyden chamber or a similar transwell system. Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., interleukin-8 [IL-8] or leukotriene B4 [LTB4]) is placed in the lower chamber. The number of neutrophils that migrate through the porous membrane separating the chambers towards the chemoattractant is quantified.

Materials:

-

Isolated human or animal neutrophils

-

Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)

-

Chemoattractant (e.g., IL-8, LTB4)

-

This compound or Flufenamic Acid (test compound)

-

Assay buffer

-

Cell staining reagents and microscope or a plate reader for quantification

Workflow:

Procedure:

-

Isolate neutrophils from fresh blood.

-

Pre-incubate the neutrophils with various concentrations of the test compound or vehicle.

-

Place the chemoattractant solution in the lower chamber of the chemotaxis apparatus.

-

Place the neutrophil suspension in the upper chamber.

-

Incubate the chamber for a period that allows for cell migration (e.g., 1-3 hours at 37°C).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantify the number of migrated cells by counting under a microscope or by using a fluorescent dye and a plate reader.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound.

Conclusion

The in-vitro anti-inflammatory activity of this compound is multifaceted, involving the inhibition of key enzymatic pathways (COX and LOX), modulation of pro-inflammatory cytokine production (implicated through the NF-κB pathway), and interference with cellular inflammatory processes such as neutrophil migration. This comprehensive mechanism of action underscores its efficacy as a topical anti-inflammatory agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel anti-inflammatory compounds. Further research to obtain more precise quantitative data on cytokine inhibition and to further elucidate the specific molecular interactions within the NF-κB signaling pathway will provide a more complete understanding of its pharmacological profile.

Etofenamate: A Technical Guide to its Metabolism and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] Chemically, it is 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid 2-(2-hydroxyethoxy)ethyl ester.[2] It is often applied topically for the relief of musculoskeletal pain and inflammation.[1] The therapeutic effects of this compound are attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[3][4] The ester and ether linkages in its structure, while contributing to its efficacy, also render it susceptible to metabolic and chemical degradation.[2] A thorough understanding of its metabolic fate and degradation profile is crucial for drug development, formulation, stability studies, and ensuring therapeutic safety and efficacy.

This compound Metabolism

The biotransformation of this compound in the body primarily involves hydrolysis and hydroxylation, leading to the formation of several metabolites. The metabolic pathways are species-dependent, with human metabolism showing similarities to that of monkeys.[5][6]

The main metabolic reactions include:

-

Ester Hydrolysis: The ester bond in this compound can be cleaved to yield flufenamic acid, which is also a pharmacologically active NSAID.[7]

-

Hydroxylation: Hydroxyl groups can be introduced onto both the this compound molecule and its hydrolyzed metabolite, flufenamic acid. The identified hydroxylated metabolites include 5-hydroxy-etofenamate, 4'-hydroxy-etofenamate, and 5,4'-dihydroxy-etofenamate, as well as the corresponding 5-hydroxy-, 4'-hydroxy-, and 5,4'-dihydroxy-flufenamic acid.[5][8] These hydroxylated derivatives are considered to be pharmacologically inactive.

While the specific enzymes involved in the metabolism of this compound are not extensively detailed in the available literature, it is highly probable that cytochrome P450 (CYP) enzymes are responsible for the hydroxylation reactions, a common metabolic pathway for many xenobiotics. The hydrolysis of the ester linkage is likely mediated by esterases present in the plasma and various tissues.

Below is a diagram illustrating the proposed metabolic pathway of this compound.

This compound Degradation

Forced degradation studies have been conducted to understand the stability of this compound under various stress conditions, including acidic, basic, neutral, oxidative, thermal, and photolytic stress.[2] These studies have identified six major degradation products, designated as D1 through D6.[2]

The degradation pathways can be summarized as follows:

-

Acid Hydrolysis: Under acidic conditions, this compound undergoes hydrolysis of the ether linkage, leading to the formation of D2 (2-hydroxyethyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate) .[9]

-

Base Hydrolysis: In basic conditions, the ester linkage is hydrolyzed, resulting in the formation of D1 (Flufenamic Acid) and another degradation product, D6 .[9]

-

Neutral Hydrolysis: In a neutral aqueous environment, this compound degrades to form D2 , D3 , and D6 .[2]

-

Oxidative Degradation: Exposure to oxidative stress primarily yields one major degradation product.

-

Thermal Degradation: When subjected to heat, this compound degrades into five products: D2, D3, D4, D5, and D6 .[2]

-

Photodegradation: Exposure to light also leads to the degradation of this compound.

The chemical structures of D1 and D2 have been elucidated using NMR and mass spectrometry.[9] The exact structures of D3, D4, D5, and D6 have not been fully characterized in the reviewed literature, but their formation under specific conditions provides clues to their potential structures, likely involving further hydrolysis, oxidation, or rearrangement of the parent molecule.

The following diagram illustrates the degradation pathways of this compound under various stress conditions.

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies of this compound.

Table 1: Summary of Forced Degradation Studies [2][9]

| Stress Condition | Conditions | Duration | % Degradation | Degradation Products Formed |

| Acidic | 0.1N HCl, Room Temp | 3h | 19.99 | D2 |

| Basic | 0.01N NaOH, Room Temp | 1h | 25.45 | D1, D6 |

| Neutral | Water, Room Temp | 5 days | 10.23 | D2, D3, D6 |

| Oxidative | 0.3% H₂O₂, Room Temp | 48h | - | Major degradant |

| Thermal | 70°C | 72h | 6.49 | D2, D3, D4, D5, D6 |

| Photolytic | Sunlight | 72h | - | - |

Table 2: Chromatographic Data of this compound and its Degradation Products [2]

| Compound | Retention Time (t R , min) |

| D1 | 2.8 ± 0.1 |

| D2 | 3.1 ± 0.2 |

| D3 | 4.0 ± 0.1 |

| D4 | 6.1 ± 0.1 |

| This compound | ~8.0 |

| D5 | 10.0 ± 0.1 |

| D6 | 11.9 ± 0.3 |

Experimental Protocols

Forced Degradation Studies[2]

A general protocol for conducting forced degradation studies on this compound is as follows:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1N HCl) and keep at room temperature for a specified duration (e.g., 3 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.01N NaOH) and keep at room temperature for a specified duration (e.g., 1 hour).

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and keep at room temperature for a specified duration (e.g., 5 days).

-

Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 0.3% H₂O₂) and keep at room temperature for a specified duration (e.g., 48 hours).

-

Thermal Degradation: Spread a thin layer of the drug substance in a petri dish and place it in a hot air oven at a specified temperature (e.g., 70°C) for a specified duration (e.g., 72 hours).

-

Photodegradation: Expose the drug solution or solid substance to sunlight for a specified duration (e.g., 72 hours).

-

Sample Preparation for Analysis: Before injection into the analytical system, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration (e.g., 40 µg/mL) with the mobile phase.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating RP-HPLC Method[2][5]

A typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products is detailed below:

-

Chromatographic System:

-

Column: C18 (250 mm × 4.6 mm, 5 µm particle size)

-

Mobile Phase: Phosphate buffer (pH 6.0) and methanol in a ratio of 20:80 (v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: Photodiode Array (PDA) detector at 286 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness.

The following diagram outlines the experimental workflow for this compound degradation studies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. [PDF] Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products | Semantic Scholar [semanticscholar.org]

- 6. [Metabolism of this compound / Identification and analytic of metabolites, their pharmacological properties and species dependence of metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Studies on metabolism and elimination of this compound by dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Pharmacokinetics and Bioavailability of Topical Etofenamate: A Technical Guide

Introduction

Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) from the fenamate class, specifically developed for topical administration to treat musculoskeletal and joint pain.[1][2] Its efficacy is rooted in its ability to deliver the active substance directly to the site of inflammation, thereby maximizing local therapeutic effects while minimizing systemic exposure and associated adverse events commonly seen with oral NSAIDs.[3][4] The physicochemical properties of this compound, particularly its lipophilicity and unique alcohol-ether-ester structure, are designed to enhance its penetration through the skin.[5][6] This guide provides a detailed examination of the pharmacokinetics—absorption, distribution, metabolism, and excretion—and bioavailability of topical this compound, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its anti-inflammatory and analgesic effects through a multi-faceted mechanism. Primarily, it is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[5][7][8] By blocking the conversion of arachidonic acid to prostaglandins, this compound effectively reduces inflammation.[9]

Unlike many other NSAIDs, this compound also inhibits the lipoxygenase pathway, reducing the production of leukotrienes, which are another group of inflammatory mediators.[3][10] Further contributing to its anti-inflammatory profile, this compound has been shown to inhibit histamine release, antagonize bradykinin and serotonin, and inhibit hyaluronidase activity.[3][8]

Crucially, this compound acts as a prodrug.[8] Following topical application, it is hydrolyzed in the skin and other tissues to its primary active metabolite, flufenamic acid, which is also a potent COX inhibitor.[10][11] This bioconversion contributes significantly to the overall therapeutic effect. The anti-inflammatory action is therefore a result of the combined effects of unchanged this compound and the flufenamic acid produced in the inflamed tissue.[10]

Pharmacokinetics

Absorption

The percutaneous absorption of this compound is facilitated by its high lipophilicity, which allows it to penetrate the stratum corneum, the primary barrier of the skin.[5][12] Topical formulations such as gels, creams, and sprays are designed to optimize this transdermal delivery.[5] Studies have shown that following the application of topical this compound, the drug is readily absorbed through the skin.[3] The use of permeation enhancers, such as ethanol in hydroalcoholic gels, can further improve the drug's delivery across the skin barrier.[12][13]

Distribution

A key advantage of topical this compound is its preferential distribution to local tissues over systemic circulation. Following cutaneous application, this compound concentrations have been found to be 10- to 1000-fold higher in underlying tissues like fasciae, muscles, and periosteum compared to plasma levels.[3][4] This targeted delivery ensures that therapeutic concentrations are achieved at the site of pain and inflammation while keeping systemic exposure low.[4]

Studies have demonstrated the presence of this compound and its active metabolite, flufenamic acid, in the synovial fluid of joints after topical application, confirming its ability to reach deeper tissues.[11] In a study involving patients with knee synovitis who received daily iontophoresis with 100 mg of this compound gel for five days, the synovial fluid concentration of this compound (368 ± 109.2 µg/L) was nearly double the serum concentration (191 ± 84.6 µg/L) two hours after the final application.[14]

Metabolism

This compound is extensively metabolized. The primary metabolic pathway is ester hydrolysis, which converts this compound into its active metabolite, flufenamic acid.[10][11] This conversion occurs locally in the skin and inflammatory tissues, as well as systemically in the liver.[8][11] In vitro studies with rat peritoneal macrophages showed that this compound was hydrolyzed to flufenamic acid at a rate of 39.5% within 30 minutes and 57.0% within 60 minutes.[10]

Both this compound and flufenamic acid undergo further metabolism, primarily through oxidation (hydroxylation) and conjugation.[11] Key metabolites identified include 5-hydroxy-, 4'-hydroxy-, and 5,4'-dihydroxy derivatives of both this compound and flufenamic acid.[15] These hydroxylated metabolites are pharmacologically inactive and are subsequently conjugated for excretion.[11][15] The metabolic pattern following topical application is similar to that of oral administration.[15]

Excretion

This compound and its metabolites are excreted from the body via renal and fecal routes.[11] Approximately 35% of the drug is excreted renally, with the majority undergoing biliary excretion.[1] The excreted compounds consist of the various metabolites and their conjugates.[11] Studies have indicated that renal function does not significantly limit the elimination of this compound after topical application, and no accumulation of the active ingredient has been observed even in patients with severe renal insufficiency.[11]

Bioavailability

The systemic bioavailability of topical this compound is relatively high compared to other topical NSAIDs, though plasma concentrations remain low. Following a local dermal application of 300 mg of this compound, the bioavailability was determined to be 21%, calculated based on the renal elimination of the active components.[3][4] This is notably higher than that reported for topical diclofenac (6%), ibuprofen (5%), and indomethacin (1%).[3][4]

In a study using a transdermal patch, where this compound itself was not detectable in plasma, the bioavailability of its main metabolite, flufenamic acid, was 1.15 ± 0.06% relative to an intramuscular injection.[16][17] Despite this measurable systemic absorption, the resulting plasma concentrations of the active components are well below the levels required to cause systemic side effects, which underscores the safety profile of the topical route.[16][17]

Data Presentation

Table 1: Plasma and Tissue Concentrations of this compound and Flufenamic Acid after Topical Application

| Study Population & Design | Formulation & Dose | Analyte | Cmax / Concentration | Tissue/Fluid | Time Point | Reference |

| Healthy Volunteers (n=12) | Transdermal Patch (single dose, 12h) | Flufenamic Acid | 31.3 ± 3.8 ng/mL | Plasma | At patch removal | [16] |

| Healthy Volunteers (n=12) | Transdermal Patch (8 consecutive doses, every 12h) | Flufenamic Acid | 48.7 ± 6.6 ng/mL (trough) | Plasma | After 8th dose | [16] |

| Patients with Knee Osteoarthritis (long-term use) | 20g or 40g gel/week | This compound | Up to 184 µg/L (40g dose) | Serum | 10-36 weeks | [11] |

| Patients with Knee Osteoarthritis (long-term use) | 20g or 40g gel/week | This compound | Up to 170 µg/L | Synovial Fluid | 10-36 weeks | [11] |

| Patients with Knee Synovitis (n=13) | 100 mg this compound Gel via Iontophoresis (5 days) | This compound | 191 ± 84.6 µg/L | Serum | 2h after 5th application | [14] |

| Patients with Knee Synovitis (n=13) | 100 mg this compound Gel via Iontophoresis (5 days) | This compound | 368 ± 109.2 µg/L | Synovial Fluid | 2h after 5th application | [14] |

| Patients with Low Back Pain (n=11) | 100 mg this compound Gel via Iontophoresis (5 days) | This compound | 219 ± 136.3 µg/L | Serum | 2h after 5th application | [14] |

Table 2: Bioavailability of Topical this compound Compared to Other NSAIDs

| Drug | Bioavailability (%) | Method of Determination | Reference |

| This compound | 21% | Based on renal elimination after dermal application of 300 mg | [3][4] |

| This compound (as Flufenamic Acid) | 1.15 ± 0.06% | Relative to i.m. application (transdermal patch) | [16] |

| Diclofenac | 6% | Based on renal elimination | [3][4] |

| Diclofenac | 0.22 ± 0.04% | Relative to i.m. application (transdermal patch) | [16] |

| Ibuprofen | 5% | Based on renal elimination | [3][4] |

| Indomethacin | 1% | Based on renal elimination | [3][4] |

| Ketoprofen | 1% | Based on renal elimination | [3][4] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Healthy Volunteers (Transdermal Patch)

-

Objective: To determine the plasma concentration and relative bioavailability of this compound after transdermal patch application.

-

Study Design: A parallel group design with 24 healthy human volunteers (n=12 per group, comparing this compound and diclofenac patches).[16]

-

Methodology:

-

Single Dose Phase: A single transdermal patch containing this compound was applied to the skin and removed after 12 hours.[16]

-

Blood Sampling (Single Dose): Blood samples were collected at predefined intervals to determine the plasma concentration-time course.

-

Washout Period: A 48-hour latency period was observed.[16]

-

Multiple Dose Phase: Eight consecutive patches were applied every 12 hours to achieve steady-state conditions.[16]

-

Blood Sampling (Multiple Dose): Trough plasma concentrations were measured after the eighth dose.[16]

-

Reference Administration: A separate phase involved intramuscular (i.m.) injection of the drug to determine absolute bioavailability for comparison.[16]

-

-

Analytical Method: Plasma concentrations of this compound's main metabolite, flufenamic acid, were quantified. The parent drug, this compound, was not detectable.[16]

Ex Vivo Skin Permeation Study (Franz Diffusion Cell)

-

Objective: To evaluate the release and permeation of this compound from a topical formulation through the skin.

-

Membrane: Excised human or animal (e.g., mice abdominal) skin was mounted on the diffusion cells, separating the donor and receiver compartments.[19]

-

Methodology:

-

Preparation: The receiver compartment was filled with a receptor medium (e.g., a 30:70 ethanol:PBS solution) to ensure sink conditions, maintained at 37±1°C with constant stirring.[19]

-

Application: A precise amount of the this compound formulation (e.g., 1 mL of a 5% w/w gel) was applied to the skin surface in the donor compartment.[12][19]

-

Sampling: At predetermined time intervals, aliquots were withdrawn from the receiver compartment for analysis and replaced with fresh medium.

-

Skin Retention: At the end of the experiment, the skin was removed, washed, and processed to quantify the amount of drug retained within it.[20]

-

-

Analytical Method: The concentration of this compound in the collected samples was quantified using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 285 nm).[18]

Stability-Indicating HPLC Method Development

-

Objective: To develop and validate a method to quantify this compound and its degradation products.

-

Methodology:

-

Chromatographic Conditions: An RP-HPLC method was developed using a C18 column. The mobile phase consisted of a phosphate buffer (pH 6.0) and methanol (20:80 v/v) at a flow rate of 1.0 mL/min. Detection was performed using a photodiode array (PDA) detector at 286 nm.[21]

-

Forced Degradation: this compound was subjected to stress conditions including acidic (0.1N HCl), basic (0.01N NaOH), thermal, photolytic, and oxidative (peroxide) environments to induce degradation.[21]

-

Specificity: The method's ability to separate the parent this compound peak from all degradation product peaks was confirmed.[21]

-

Validation: The method was validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness according to standard guidelines.[21]

-

Mandatory Visualizations

Caption: Percutaneous absorption and distribution pathway of topical this compound.

Caption: Metabolic pathway of this compound.

Caption: Workflow for a clinical pharmacokinetic study of topical this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Analgesic - Wikipedia [en.wikipedia.org]

- 3. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review | springermedizin.de [springermedizin.de]

- 4. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. [On the chemistry of this compound, a novel anti-inflammatory agent from the series of N-arylanthranilic acid derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. grokipedia.com [grokipedia.com]

- 9. This compound | C18H18F3NO4 | CID 35375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. [The mode of anti-inflammatory action of a topical non-steroidal anti-inflammatory drug, this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 12. Topical gels of this compound: in vitro and in vivo evaluation [pubmed.ncbi.nlm.nih.gov]

- 13. Topical gels of this compound: in vitro and in vivo evaluation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. This compound levels in human serum and synovial fluid following iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Metabolism of this compound / Identification and analytic of metabolites, their pharmacological properties and species dependence of metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of Transdermal this compound and Diclofenac in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Increased Therapeutic Efficacy of SLN Containing this compound and Ibuprofen in Topical Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. Transdermal Permeation and Skin Retention of Diclofenac and this compound/Flufenamic Acid From Over-the-Counter Pain Relief Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicological Profile of Etofenamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of etofenamate, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class. This compound is utilized topically for the management of musculoskeletal pain and inflammation. This document synthesizes available data on its acute, sub-acute, and chronic toxicity, as well as its reproductive and developmental toxicity, genotoxicity, carcinogenicity, and local tolerance. The information is presented to aid researchers, scientists, and drug development professionals in understanding the preclinical safety parameters of this compound. All quantitative data are summarized in structured tables, and key experimental protocols and pathways are visualized to facilitate comprehension.

Introduction

This compound, chemically 2-(2-hydroxyethoxy)ethyl-N-(α,α,α-trifluoro-m-tolyl)anthranilate, is a derivative of flufenamic acid.[1] Its therapeutic effect is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[2][3] Prostaglandins are lipid compounds that mediate inflammation and pain.[2][4] By inhibiting the COX-1 and COX-2 enzymes, this compound reduces the production of these pro-inflammatory mediators.[2] This guide focuses on the preclinical safety assessment of this compound, a critical component in its overall risk-benefit evaluation.

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][5][6] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced by inflammatory stimuli.[2] this compound inhibits both COX-1 and COX-2.[2]

Toxicological Profile

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common metric from these studies.

Table 1: Acute Toxicity of this compound in Rats

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Oral | 292 |

| Intraperitoneal | 373 |

| Subcutaneous | 568 |

Data sourced from Arzneimittel-Forschung, 1977.

A typical acute oral toxicity study is conducted in accordance with OECD Guideline 401. The protocol involves the administration of a single dose of the test substance to fasted animals, usually rats. The animals are then observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly, and a gross necropsy is performed on all animals at the end of the observation period.

Sub-acute and Chronic Toxicity

Repeated dose toxicity studies are performed to characterize the toxicological profile of a substance following prolonged and repeated exposure.

Table 2: Repeated Dose Toxicity of this compound

| Species | Duration | Route | NOAEL (mg/kg/day) | Observed Effects | Reference |

|---|---|---|---|---|---|

| Rat | Subchronic | Oral | 22 | No signs of toxicity reported. | [7] |

| Dog | Subchronic | Oral | 100 | No signs of toxicity reported. | [7] |

| Pig | Subchronic | Cutaneous | 2000 (gel) | No signs of toxicity reported. |[7] |

This type of study is generally performed according to OECD Guideline 408. The test substance is administered daily in graduated doses to several groups of animals (usually rodents) for 90 days. During the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the treatment period, hematological and clinical biochemistry parameters are analyzed, and a full histopathological examination of organs and tissues is conducted.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproductive capabilities and normal development. Preclinical studies have indicated that this compound does not exhibit teratogenic or fetotoxic effects in rats or rabbits at the tested dose ranges.[7]

Typically conducted following OECD Guideline 416, this study involves the administration of the test substance to male and female animals (usually rats) for a period before mating, during mating, gestation, and lactation. The F1 generation is also exposed to the substance and subsequently mated to produce an F2 generation. Endpoints evaluated include fertility, gestation length, litter size, pup viability, and growth and development of the offspring.

Genotoxicity

Genotoxicity assays are performed to detect the potential of a substance to cause damage to genetic material. A comprehensive battery of tests is usually required, including an assessment of gene mutations, chromosomal damage, and DNA damage. Specific data on the genotoxicity of this compound from a standard battery of tests (e.g., Ames test, in vitro chromosomal aberration, in vivo micronucleus test) were not available in the public domain at the time of this review.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to evaluate the tumorigenic potential of a substance. These studies are typically conducted over the lifetime of the test animals (e.g., two years in rodents). No specific data from carcinogenicity studies on this compound were identified in the reviewed literature.

Local Tolerance

Local tolerance studies are conducted to assess the effects of a substance at the site of application. For a topically applied drug like this compound, dermal and ocular irritation studies are relevant.

Following a protocol similar to OECD Guideline 404, the test substance is applied to the shaved skin of an animal (typically a rabbit) under a semi-occlusive patch for a defined period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified time points after patch removal.

Conclusion

Based on the available preclinical data, this compound demonstrates a toxicological profile consistent with other NSAIDs. The acute toxicity is moderate, and subchronic studies have established No-Observed-Adverse-Effect Levels in rats and dogs. Importantly, the available data suggest a lack of teratogenic or fetotoxic effects. However, a comprehensive assessment of the genotoxic and carcinogenic potential requires further data. The local and systemic tolerability appears to be good, particularly when administered topically, which is the intended clinical route. This preclinical safety profile supports the therapeutic use of this compound for topical treatment of musculoskeletal disorders, providing a favorable risk-benefit ratio for this application. Further research into the long-term effects and genotoxic potential would provide a more complete safety profile.